molecular formula C32H27N5 B2717542 [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine CAS No. 2247262-97-9

[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine

Cat. No.: B2717542
CAS No.: 2247262-97-9
M. Wt: 481.603
InChI Key: MEJXCUAHWFFJFN-UHFFFAOYSA-N
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Description

[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine is a complex organic compound that features both pyridine and quinoline moieties. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of multiple nitrogen atoms in its structure allows it to act as a versatile ligand, making it useful in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine typically involves the reaction of pyridine-2-carboxaldehyde with quinoline-2-carboxaldehyde in the presence of a suitable amine. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[1,2-Bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of pyridine and quinoline rings, which provides a versatile coordination environment for metal ions

Properties

IUPAC Name

1,2-dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5/c1-3-12-29-24(9-1)15-17-27(35-29)22-37(23-28-18-16-25-10-2-4-13-30(25)36-28)32(31-14-6-8-20-34-31)21-26-11-5-7-19-33-26/h1-20,32H,21-23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJXCUAHWFFJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN(CC3=NC4=CC=CC=C4C=C3)C(CC5=CC=CC=N5)C6=CC=CC=N6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247262-97-9
Record name [1,2-bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine
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